molecular formula C17H19N3O4S B2873550 furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone CAS No. 2034508-48-8

furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone

Cat. No.: B2873550
CAS No.: 2034508-48-8
M. Wt: 361.42
InChI Key: XZOBOHVIEKGGAN-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N3O4S and its molecular weight is 361.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Potentially Bioactive Compounds

Research involving the synthesis of compounds containing the furan moiety, similar to the one described, has led to the creation of potentially bioactive compounds. These compounds have shown a wide range of activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory effects. The research demonstrates the versatility of furan derivatives in drug development and their potential as therapeutic agents across various medical fields (Bonilla-Castañeda et al., 2022).

Corrosion Inhibition

Compounds with furan structures have been studied for their application in corrosion inhibition, specifically for the protection of mild steel in acidic environments. These studies demonstrate that furan derivatives can significantly increase the corrosion resistance of metals, making them valuable in industrial applications where metal longevity is crucial. The effectiveness of these compounds as corrosion inhibitors emphasizes their importance in materials science and engineering (Singaravelu et al., 2022).

Synthesis and Evaluation as Antipsychotics

The synthesis of novel compounds featuring furan and related heterocyclic structures has been explored for their potential as antipsychotic agents. These studies focus on evaluating the compounds' affinity for dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders. The research into these compounds' pharmacological profiles underscores the ongoing search for more effective and safer antipsychotic medications (Raviña et al., 2000).

Organic Synthesis and Chemical Reactions

Compounds with furan cores are central to various synthetic strategies, demonstrating their utility in organic chemistry. These strategies involve reactions that lead to the creation of novel heterocyclic structures with potential applications in material science, pharmaceuticals, and beyond. The versatility of furan derivatives in chemical synthesis highlights their significance in advancing chemical research and development (Abdelhamid et al., 2008).

Properties

IUPAC Name

furan-2-yl-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-18-14-5-2-3-6-15(14)20(25(18,22)23)13-8-10-19(11-9-13)17(21)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOBOHVIEKGGAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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